molecular formula C11H15BrN2O3 B13494381 Tert-butyl (5-bromo-4-methoxypyridin-2-yl)carbamate

Tert-butyl (5-bromo-4-methoxypyridin-2-yl)carbamate

Cat. No.: B13494381
M. Wt: 303.15 g/mol
InChI Key: QGBZXGVQICYWRM-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate is an organic compound with the molecular formula C12H17BrN2O3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a methoxy group at the 4-position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate typically involves the reaction of 5-bromo-4-methoxypyridine with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form different functional groups, while the pyridine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like N-(5-amino-4-methoxypyridin-2-yl)carbamate.

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Reduced pyridine derivatives are typically formed.

Scientific Research Applications

tert-Butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate is used in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Research into its potential therapeutic applications, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)carbamate
  • tert-Butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate
  • tert-Butyl N-(4,5-dimethoxypyridin-3-yl)carbamate

Uniqueness

tert-Butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-(5-bromo-4-methoxypyridin-2-yl)carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-9-5-8(16-4)7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15)

InChI Key

QGBZXGVQICYWRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)Br

Origin of Product

United States

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